molecular formula C12H19N5O2 B2551180 Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate CAS No. 1379522-64-1

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate

Cat. No.: B2551180
CAS No.: 1379522-64-1
M. Wt: 265.317
InChI Key: NUPQEXQKBNTFLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a tert-butyl group and a 1,2,4-triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with triazine precursors. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diphenylphosphide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and phosphine oxides .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQEXQKBNTFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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